molecular formula C6H3Br2F2N B1399165 2,3-Dibromo-4-(difluoromethyl)pyridine CAS No. 1374659-29-6

2,3-Dibromo-4-(difluoromethyl)pyridine

Cat. No.: B1399165
CAS No.: 1374659-29-6
M. Wt: 286.9 g/mol
InChI Key: SSHLIULMIFZUGP-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-(difluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of two bromine atoms and a difluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-(difluoromethyl)pyridine typically involves the bromination of 4-(difluoromethyl)pyridine. One common method is the reaction of 4-(difluoromethyl)pyridine with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are used under atmospheric pressure.

Major Products Formed

    Substitution Products: Amino or thiol-substituted pyridines.

    Coupling Products: Biaryl derivatives.

    Reduction Products: 4-(difluoromethyl)pyridine.

Scientific Research Applications

2,3-Dibromo-4-(difluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated pyridines on biological systems, including their interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-(difluoromethyl)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through its halogen and difluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-4-(difluoromethyl)pyridine
  • 2,3-Dibromo-5-(trifluoromethyl)pyridine
  • 2,3-Dibromo-4-(trifluoromethyl)pyridine

Uniqueness

2,3-Dibromo-4-(difluoromethyl)pyridine is unique due to the presence of both bromine and difluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The difluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other halogenated pyridines.

Properties

IUPAC Name

2,3-dibromo-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHLIULMIFZUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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